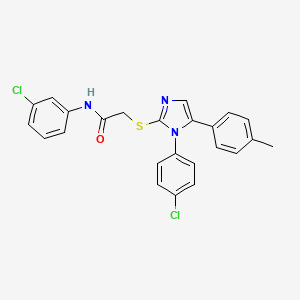
4-(Cyclohexylsulfonyl)-7-(2-Fluorphenyl)-1,4-Thiazepan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexylsulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring substituted with a cyclohexylsulfonyl group and a fluorophenyl group
Wissenschaftliche Forschungsanwendungen
4-(Cyclohexylsulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylsulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the cyclohexylsulfonyl and fluorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclohexylsulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiazepane ring can be reduced under specific conditions to yield different ring-opened products.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced thiazepane compounds, and substituted fluorophenyl derivatives.
Wirkmechanismus
The mechanism of action of 4-(Cyclohexylsulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylsulfonyl group can enhance the compound’s binding affinity to specific proteins, while the fluorophenyl group can modulate its electronic properties, influencing its biological activity. The thiazepane ring provides structural rigidity, which can be crucial for the compound’s stability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Cyclohexylsulfonyl)-7-(2-chlorophenyl)-1,4-thiazepane
- 4-(Cyclohexylsulfonyl)-7-(2-bromophenyl)-1,4-thiazepane
- 4-(Cyclohexylsulfonyl)-7-(2-methylphenyl)-1,4-thiazepane
Uniqueness
4-(Cyclohexylsulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties compared to its chloro, bromo, or methyl analogs. This can result in different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Eigenschaften
IUPAC Name |
4-cyclohexylsulfonyl-7-(2-fluorophenyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO2S2/c18-16-9-5-4-8-15(16)17-10-11-19(12-13-22-17)23(20,21)14-6-2-1-3-7-14/h4-5,8-9,14,17H,1-3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLRQYRHFATNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2482028.png)


![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2482034.png)

![N'-(4-hydroxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydrazinium iodide](/img/structure/B2482036.png)
![4-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,5-dien-1-imine](/img/structure/B2482037.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2482040.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482041.png)



